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molecular formula C13H10FNO3 B8617811 4-Fluoro-N-(2-(furan-3-yl)-2-oxoethyl)benzamide CAS No. 88353-01-9

4-Fluoro-N-(2-(furan-3-yl)-2-oxoethyl)benzamide

Cat. No. B8617811
M. Wt: 247.22 g/mol
InChI Key: ZCOJGBYZZVUHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04642313

Procedure details

6.0 g of (3-furylcarbonyl)methylamine hydrochloride, 7.8 g of sodium bicarbonate and 6.4 g of 4-fluorobenzoyl chloride are treated in the same manner as described in Preparation 1-(1). 8.5 g of N-(4-fluorobenzoyl)-(3-furylcarbonyl)methylamine are thereby obtained. Yield: 92.4%
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH:6]=[CH:5][C:4]([C:7]([CH2:9][NH2:10])=[O:8])=[CH:3]1.C(=O)(O)[O-].[Na+].[F:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1>>[F:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([NH:10][CH2:9][C:7]([C:4]2[CH:5]=[CH:6][O:2][CH:3]=2)=[O:8])=[O:22])=[CH:19][CH:18]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.O1C=C(C=C1)C(=O)CN
Name
Quantity
7.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
6.4 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)NCC(=O)C2=COC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 92.4%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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